molecular formula C6H12ClNO2S B2732366 N-(cyclobutylmethyl)-N-methylsulfamoyl chloride CAS No. 1339480-24-8

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride

Cat. No.: B2732366
CAS No.: 1339480-24-8
M. Wt: 197.68
InChI Key: NRJXSGPDJCUVMK-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfamoyl chloride group attached to a cyclobutylmethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride typically involves the reaction of cyclobutylmethylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylmethylamine+Chlorosulfonic acidN-(cyclobutylmethyl)-N-methylsulfamoyl chloride+Hydrogen chloride\text{Cyclobutylmethylamine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Cyclobutylmethylamine+Chlorosulfonic acid→N-(cyclobutylmethyl)-N-methylsulfamoyl chloride+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.

    Hydrolysis: The major products are the corresponding sulfonamide and hydrochloric acid.

Scientific Research Applications

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly as a building block for drugs with sulfonamide functional groups.

    Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its reactive sulfamoyl chloride group.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-methylsulfamoyl chloride involves the reactivity of the sulfamoyl chloride group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of sulfonamide, sulfonylthiol, or sulfonylhydroxyl derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-N-methylsulfamoyl chloride
  • N-(cyclopentylmethyl)-N-methylsulfamoyl chloride
  • N-(cyclohexylmethyl)-N-methylsulfamoyl chloride

Comparison: N-(cyclobutylmethyl)-N-methylsulfamoyl chloride is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-8(11(7,9)10)5-6-3-2-4-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJXSGPDJCUVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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